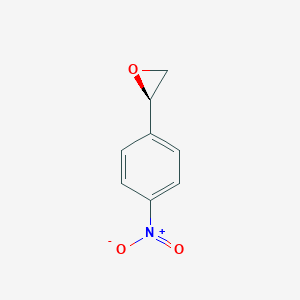
(R)-2-(4-Nitrophenyl)oxirane
概要
説明
(R)-2-(4-Nitrophenyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-(4-Nitrophenyl)oxirane, also known as (R)-2-(p-nitrophenyl)oxirane, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and relevant research findings.
This compound has the molecular formula CHNO and a molecular weight of 165.15 g/mol. The compound features an epoxide functional group, which is known for its reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the epoxide. Various synthetic strategies have been reported, including:
- Epoxidation of alkenes : Using peracids or other oxidizing agents.
- Cyclization reactions : Involving nucleophilic attack on a suitable precursor.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.
| Cell Line | IC50 (μM) | Activity Classification |
|---|---|---|
| SK-N-SH | 12.98 ± 3.39 | Good Activity (<30 μM) |
| IMR-32 | 18.00 ± 5.00 | Good Activity (<30 μM) |
The IC50 values indicate that this compound exhibits significant antiproliferative activity against neuroblastoma cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects is thought to involve the formation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death.
Case Studies
-
In Vitro Evaluation :
A study conducted on various quinoxaline derivatives, including those with an oxirane ring, demonstrated that compounds containing the nitrophenyl group exhibited enhanced antiproliferative effects compared to their counterparts without this substitution. The evaluation utilized MTT assays to determine cell viability across different concentrations . -
Structure-Activity Relationship (SAR) :
Research has highlighted that modifications in the structure of the oxirane ring significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific cancer cell lines .
特性
CAS番号 |
78038-42-3 |
|---|---|
分子式 |
C8H7NO3 |
分子量 |
165.15 g/mol |
IUPAC名 |
(2S)-2-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |
InChIキー |
YKIUTLHCSNCTDZ-MRVPVSSYSA-N |
SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
異性体SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
ピクトグラム |
Irritant |
同義語 |
(2S)-2-(4-Nitrophenyl)-oxirane; (2S)-(4-Nitrophenyl)-oxirane; (S)-(+)-p-Nitrostyrene oxide; (S)-4-Nitrostyrene oxide |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













